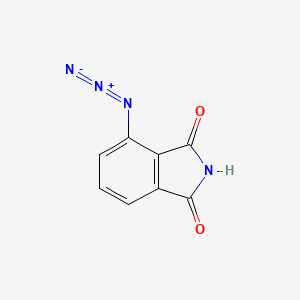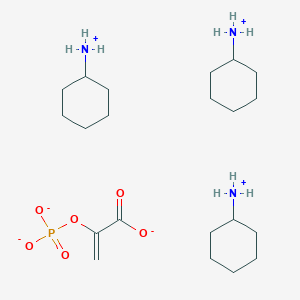
Ethyl 3-acetylindolizine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-acetylindolizine-2-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties, which include a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetylindolizine-2-carboxylate typically involves the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates. This method allows for the formation of the indolizine ring system through a series of cyclization and condensation reactions . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetylindolizine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 3-acetylindolizine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has indicated potential anticancer, anti-inflammatory, and antiviral properties.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-acetylindolizine-2-carboxylate involves its interaction with various molecular targets. The indolizine ring system can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and π-π stacking interactions, which can disrupt the normal function of the target molecules .
Comparison with Similar Compounds
Ethyl 3-acetylindolizine-2-carboxylate can be compared with other indolizine derivatives such as:
- Ethyl 2-acetylindolizine-3-carboxylate
- Mthis compound
- Ethyl 3-bromoindolizine-2-carboxylate
These compounds share similar structural features but differ in their functional groups and substitution patterns. The unique properties of this compound, such as its specific reactivity and potential biological activity, distinguish it from these related compounds .
Properties
CAS No. |
681274-80-6 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-acetylindolizine-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-10-6-4-5-7-14(10)12(11)9(2)15/h4-8H,3H2,1-2H3 |
InChI Key |
SUESSGNCWOVHJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


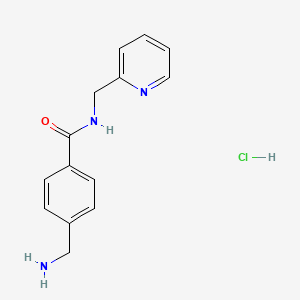
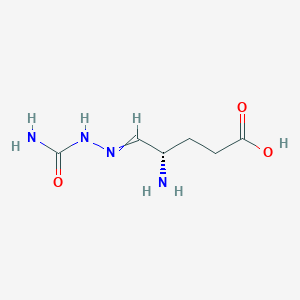
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
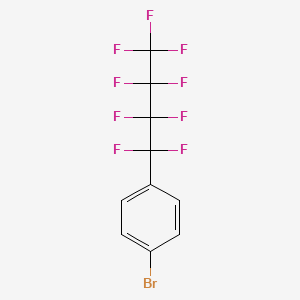
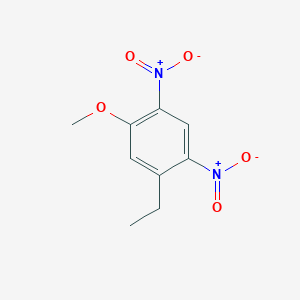
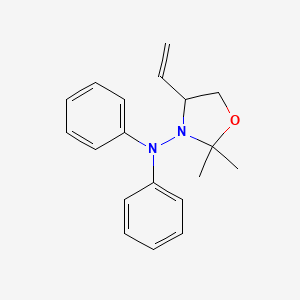
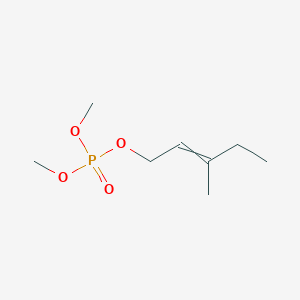
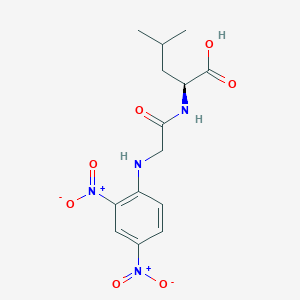

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
